molecular formula C13H12N4O2 B12488856 7-(methoxymethyl)-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-(methoxymethyl)-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B12488856
M. Wt: 256.26 g/mol
InChI Key: SULWOZWNXOIYQV-UHFFFAOYSA-N
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Description

7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of 7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

The synthesis of 7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 5-phenyl-1H-[1,2,4]triazole-3-carboxylic acid with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting antiproliferative effects on cancer cells .

Comparison with Similar Compounds

7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one can be compared with other similar compounds, such as:

The uniqueness of 7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C13H12N4O2/c1-19-8-10-7-11-15-16-13(18)17(11)12(14-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,16,18)

InChI Key

SULWOZWNXOIYQV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=NNC(=O)N2C(=N1)C3=CC=CC=C3

Origin of Product

United States

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